

Technical Monograph: 3-Chloro-2-(hydrazinylmethyl)phenol

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Compound of Interest

Compound Name: 3-Chloro-2-(hydrazinylmethyl)phenol

Cat. No.: B12823652

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Part 1: Executive Summary & Chemical Identity

3-Chloro-2-(hydrazinylmethyl)phenol is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structure features a phenol core substituted with a chlorine atom at the 3-position and a reactive hydrazinylmethyl group at the 2-position.^[1] This specific substitution pattern makes it a critical intermediate for developing chelating agents, kinase inhibitors, and Schiff-base ligands in medicinal chemistry.

Unlike common phenol derivatives, the presence of the hydrazinylmethyl moiety (

) introduces significant nucleophilicity and reducing character, requiring precise handling protocols to prevent oxidation or polymerization.

Chemical Data Table

Property	Specification
CAS Number	2229255-84-7
IUPAC Name	3-Chloro-2-(hydrazinylmethyl)phenol
Molecular Formula	
Molecular Weight	172.61 g/mol
Appearance	Off-white to pale yellow solid (typical)
Predicted Density	
Predicted pKa	~9.5 (Phenolic OH), ~4.0 (Hydrazine NH)
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water

Part 2: Synthesis & Production Strategies

As a Senior Application Scientist, I recommend avoiding "textbook" direct alkylation of hydrazine with benzyl halides for this compound. That approach notoriously leads to over-alkylation (forming

-dibenzyl species).

Instead, the most robust, self-validating protocol utilizes a Reductive Amination strategy or a Protected Hydrazine Substitution route. Below is the optimized workflow for high-purity synthesis.

Retrosynthetic Analysis

The target molecule can be disconnected at the benzylic C-N bond.

- Precursor A: 3-Chloro-2-hydroxybenzaldehyde (3-Chlorosalicylaldehyde).
- Precursor B: 3-Chloro-2-(chloromethyl)phenol (requires protection of phenolic OH).

Recommended Protocol: The "Boc-Linker" Strategy

This method maximizes yield and prevents poly-substitution.

Step 1: Protection & Activation Start with 3-Chloro-2-hydroxybenzaldehyde. React with tert-butyl carbazate (Boc-hydrazide) to form the stable hydrazone. This controls the stoichiometry 1:1.

Step 2: Selective Reduction Reduce the hydrazone using Sodium Cyanoborohydride (

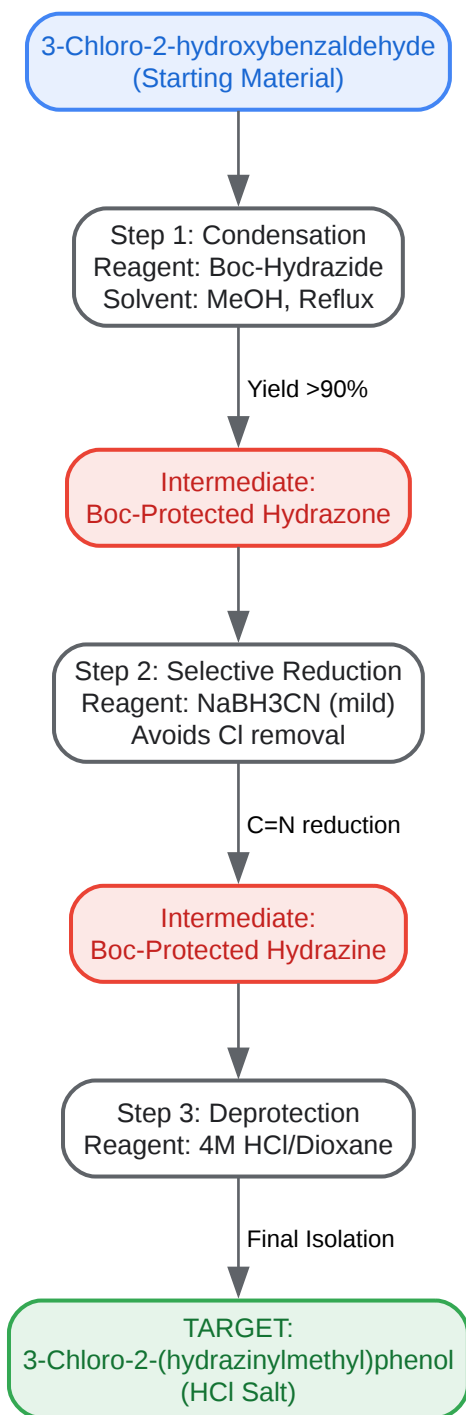
) or catalytic hydrogenation (

). Note:

is preferred here to avoid hydrogenolysis of the aromatic Chlorine.

Step 3: Deprotection Acidic hydrolysis (4M HCl in Dioxane) removes the Boc group, yielding the hydrochloride salt of the target product.

Synthesis Workflow Diagram



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Figure 1: Optimized synthetic pathway using Boc-protection to ensure mono-substitution and preserve the aromatic chlorine.

Part 3: Analytical Characterization & Validation

Trustworthiness in chemical synthesis comes from rigorous validation. For CAS 2229255-84-7, the following analytical markers are critical.

NMR Spectroscopy Signatures (NMR, DMSO-)

- 10.0 - 11.0 ppm (s, 1H): Phenolic -OH. Broadening indicates hydrogen bonding.

- 6.8 - 7.3 ppm (m, 3H): Aromatic protons. The 3-Chloro substitution creates a distinctive splitting pattern (usually two doublets and a triplet if resolution is high, or a multiplet).

- 3.8 - 4.0 ppm (s, 2H): Benzylic

protons. This is the key diagnostic peak. If this appears as a doublet, it indicates coupling to the hydrazine NH.

- 4.0 - 6.0 ppm (broad): Hydrazine

protons. Often exchanged/broadened.

HPLC Method Development

Because hydrazines are polar and basic, standard C18 gradients often result in peak tailing.

- Column: C18 with polar-embedded group (e.g., Waters XBridge or Phenomenex Synergi Polar-RP).
- Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the hydrazine protonated, improving shape).
- Mobile Phase B: Acetonitrile.
- Detection: UV at 210 nm and 280 nm (Phenol absorption).

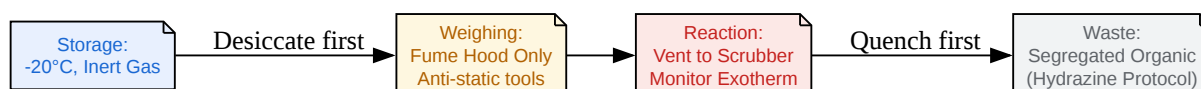
Part 4: Safety & Handling Protocols

Hazard Class: Acute Toxin, Skin Sensitizer, Corrosive.

- Hydrazine Risks: Even as a derivative, the hydrazinyl group poses a risk of sensitization. All weighing must occur inside a fume hood.

- Storage: Hygroscopic and oxidation-sensitive. Store at -20°C under Argon or Nitrogen atmosphere.
- Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as this can lead to exothermic decomposition or formation of azo compounds.

Handling Workflow Diagram



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Figure 2: Mandatory safety workflow for handling hydrazinyl-phenol derivatives.

References

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